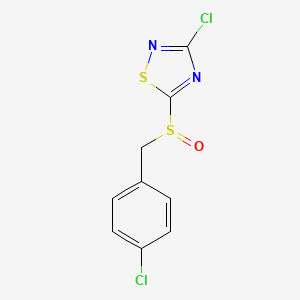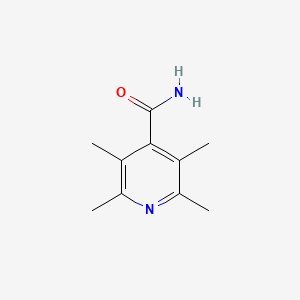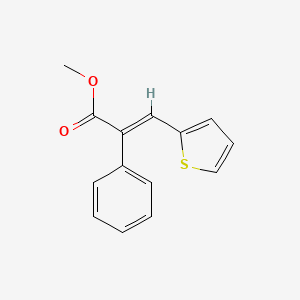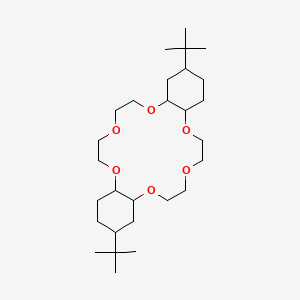
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in numerous chemical applications. This particular compound is characterized by its large ring structure, which includes multiple oxygen atoms that can coordinate with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of di-tert-butylcyclohexanol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the macrocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Applications De Recherche Scientifique
4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of ions between different phases.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the extraction and separation of metal ions from mixtures, particularly in the mining and metallurgical industries.
Mécanisme D'action
The mechanism by which 4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cations, stabilizing them and facilitating their transport or separation. This coordination can influence various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
18-Crown-6: A simpler crown ether with a similar ring structure but without the bulky tert-butyl groups.
Dicyclohexano-18-crown-6: Similar to 4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 but lacks the tert-butyl substituents.
Uniqueness: 4,4’(5’)-Di-T-Butyldicyclo-hexano-18-crown-6 is unique due to the presence of the tert-butyl groups, which provide steric hindrance and can influence the compound’s solubility and complexation properties. This makes it particularly useful in applications where selective complexation and stability are crucial.
Propriétés
Numéro CAS |
223719-29-7 |
|---|---|
Formule moléculaire |
C28H52O6 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C28H52O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h21-26H,7-20H2,1-6H3 |
Clé InChI |
SHJRQDXUSZYABF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2C(C1)OCCOCCOC3CCC(CC3OCCOCCO2)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1CCC2C(C1)OCCOCCOC3CC(CCC3OCCOCCO2)C(C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



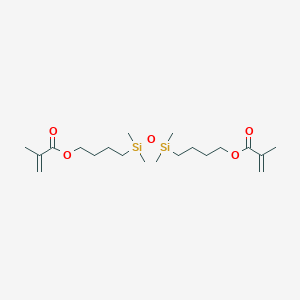
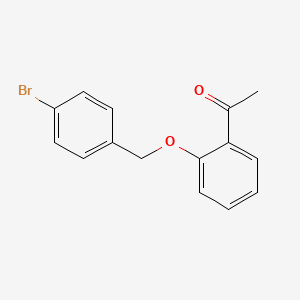
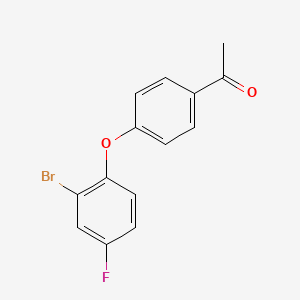


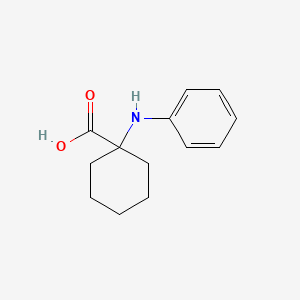
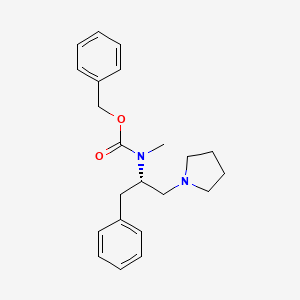
![4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1608224.png)
